![molecular formula C14H10ClF3N2O2 B2502714 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926187-51-1](/img/structure/B2502714.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of various precursors. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through oxidative cyclization using copper acetate as a catalyst . Although the compound of interest is not directly synthesized in the provided papers, the methodologies described could be relevant for its synthesis, suggesting that a similar cyclization process might be employed, possibly involving a halogenated precursor and a catalyst to form the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, as seen in the studies of halogenated isomers of chromeno[4,3-c]pyrazol-4-ones and a 5-(4-chlorophenyl) pyrazole derivative . These compounds exhibit specific crystal systems and space groups, which are indicative of their solid-state architecture. The molecular geometry of these compounds is also studied using quantum chemical methods, such as DFT calculations, which provide insights into the electronic structure and vibrational frequencies . These techniques would likely be applicable to the compound of interest, revealing its molecular conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary significantly depending on the substituents attached to the core structure. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, indicating that the electronic and steric effects play a crucial role in determining the outcome of chemical reactions . This suggests that the compound of interest may also exhibit unique reactivity patterns, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, can be influenced by their molecular structure. For instance, the presence of a carboxylic acid group typically leads to the formation of hydrogen bonds, as observed in the crystal structure of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The compound of interest, with its carboxylic acid moiety, is also expected to engage in hydrogen bonding, which could affect its solubility and crystallization behavior. Additionally, the presence of a trifluoromethyl group could impart unique electronic characteristics and influence the compound's reactivity and physical properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid and its derivatives are significant in chemical synthesis. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, which are crucial for further chemical applications (Arbačiauskienė et al., 2011). Similarly, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde has been utilized in microwave-assisted treatments under Sonogashira-type cross-coupling conditions to create 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines (Palka et al., 2014).
Optical and Material Science Applications
In material science, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized, revealing their potential in optical nonlinearity and optical limiting applications, indicating their use in advanced material science fields (Chandrakantha et al., 2013). This showcases the compound's significance in developing new materials with unique optical properties.
Structural and Spectral Investigations
Structural and spectral studies of 1H-pyrazole-3-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted, focusing on their crystal structures, molecular electrostatic potential, and HOMO–LUMO energy levels, essential for understanding their chemical behavior and potential applications in various scientific domains (Viveka et al., 2016).
Antibacterial Properties
Certain derivatives have shown promising antibacterial activities. For instance, compounds synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated significant antibacterial activities against various bacterial strains, indicating their potential in developing new antibacterial agents (Reddy et al., 2010).
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-5-4-7(14(16,17)18)6-11(9)20-10-3-1-2-8(10)12(19-20)13(21)22/h4-6H,1-3H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJUOGNLBNUJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

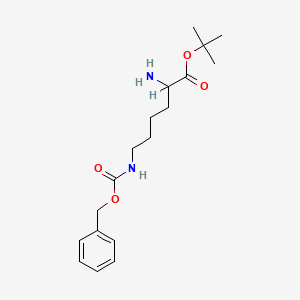
![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
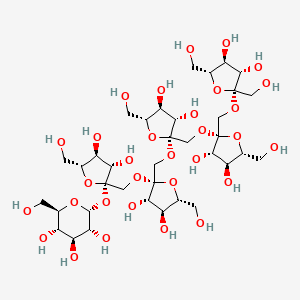

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)
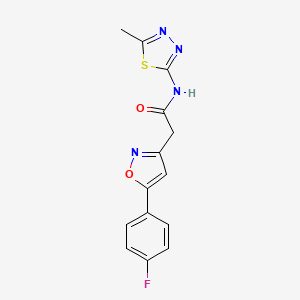
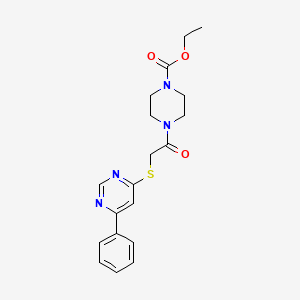
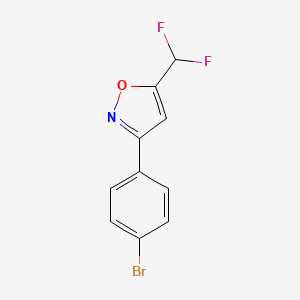
![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)
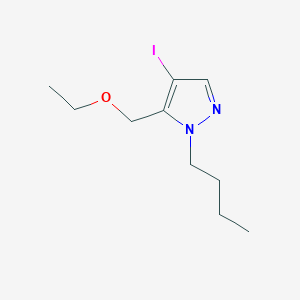

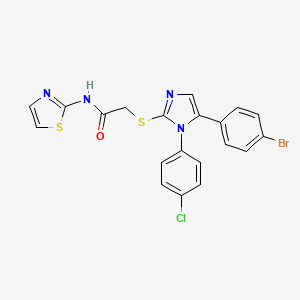
![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)